molecular formula C5H10F3NO B13555636 4,4,4-Trifluoro-1-(methylamino)butan-2-ol

4,4,4-Trifluoro-1-(methylamino)butan-2-ol

Cat. No.: B13555636
M. Wt: 157.13 g/mol
InChI Key: SQASIWHXDRSONP-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(methylamino)butan-2-ol is a fluorinated organic compound with the molecular formula C5H10F3NO. This compound is characterized by the presence of trifluoromethyl and methylamino groups attached to a butanol backbone. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(methylamino)butan-2-ol typically involves the reaction of 4,4,4-Trifluoro-2-butanone with methylamine under controlled conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(methylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products Formed

    Oxidation: Formation of 4,4,4-Trifluoro-2-butanone.

    Reduction: Formation of 4,4,4-Trifluoro-1-butanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4,4-Trifluoro-1-(methylamino)butan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(methylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylamino group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-methyl-1-butanol
  • 4,4,4-Trifluoro-2-butyn-1-ol
  • 4,4,4-Trifluoro-2-butanone

Uniqueness

4,4,4-Trifluoro-1-(methylamino)butan-2-ol is unique due to the presence of both trifluoromethyl and methylamino groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar fluorinated compounds.

Properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

4,4,4-trifluoro-1-(methylamino)butan-2-ol

InChI

InChI=1S/C5H10F3NO/c1-9-3-4(10)2-5(6,7)8/h4,9-10H,2-3H2,1H3

InChI Key

SQASIWHXDRSONP-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC(F)(F)F)O

Origin of Product

United States

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